2,5-Difluorobenzenesulfonyl chloride
Overview
Description
2,5-Difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClF2O2S. It is a derivative of benzenesulfonyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamide-based compounds .
Mechanism of Action
Target of Action
2,5-Difluorobenzenesulfonyl chloride is primarily used in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists . The mineralocorticoid receptor is a steroid hormone receptor that plays a crucial role in regulating electrolyte balance and blood pressure .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the this compound molecule is transferred to the target molecule, typically an aryl sulfonamide . This results in the formation of a new compound with altered properties, which can act as a mineralocorticoid receptor antagonist .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of mineralocorticoid receptor antagonists . These antagonists can inhibit the action of aldosterone, a hormone that increases the reabsorption of sodium and water and the excretion of potassium in the kidneys. This can lead to changes in blood volume and blood pressure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a laboratory reagent, it is primarily used in the synthesis of other compounds rather than being administered directly. Therefore, its bioavailability and pharmacokinetic profile may depend on the properties of the final compound it is used to synthesize .
Result of Action
The primary result of the action of this compound is the synthesis of aryl sulfonamide-based mineralocorticoid receptor antagonists . These antagonists can inhibit the action of aldosterone, leading to changes in electrolyte balance and blood pressure .
Biochemical Analysis
Biochemical Properties
2,5-Difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. One notable interaction is with mineralocorticoid receptors, where it acts as an antagonist . The compound’s ability to form covalent bonds with amino groups in proteins makes it a valuable tool in biochemical research, particularly in the study of enzyme inhibition and protein modification.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, its interaction with mineralocorticoid receptors can alter cell signaling pathways, affecting gene expression and cellular metabolism . Additionally, the compound’s reactivity can lead to changes in cell membrane integrity and function, impacting overall cell health and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or extreme temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and receptors without causing significant toxicity . At higher doses, toxic effects such as tissue damage and organ dysfunction have been observed. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . Additionally, its reactivity can lead to changes in metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nuclear receptors can lead to its accumulation in the nucleus, where it can influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzenesulfonyl chloride can be synthesized through the sulfonation of 2,5-difluorobenzene. The process typically involves the following steps:
Sulfonation: 2,5-Difluorobenzene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2,5-difluorobenzene is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-difluorobenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to 2,5-difluorobenzenesulfinic acid using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Amines: For nucleophilic substitution reactions, primary or secondary amines are commonly used.
Water: Hydrolysis reactions are typically carried out in aqueous media.
Sodium Borohydride: Used as a reducing agent for reduction reactions.
Major Products:
Sulfonamides: Formed from nucleophilic substitution with amines.
2,5-Difluorobenzenesulfonic Acid: Formed from hydrolysis.
2,5-Difluorobenzenesulfinic Acid: Formed from reduction.
Scientific Research Applications
2,5-Difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonamide-based compounds, which are important in medicinal chemistry.
Biology: Sulfonamide derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
- 4-Fluorobenzenesulfonyl Chloride
- 2-Naphthalenesulfonyl Chloride
- 1-Naphthalenesulfonyl Chloride
- 4-Chlorobenzenesulfonyl Chloride
- 3,4-Dichlorobenzenesulfonyl Chloride
- 4-(Trifluoromethyl)benzenesulfonyl Chloride
- Benzenesulfonyl Chloride
- 2,6-Dichlorobenzenesulfonyl Chloride
- 2,5-Dichlorobenzenesulfonyl Chloride
Uniqueness: 2,5-Difluorobenzenesulfonyl chloride is unique due to the presence of two fluorine atoms on the benzene ring, which can influence its reactivity and the properties of the resulting sulfonamide derivatives. The fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, making them valuable in medicinal chemistry .
Properties
IUPAC Name |
2,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELLJWUVMKEJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371697 | |
Record name | 2,5-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26120-86-5 | |
Record name | 2,5-Difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26120-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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